(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Description
(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl moiety conjugated to a 4-hydroxyphenyl ethylidene group. Its structure includes a purine core substituted with methyl (C1 and C3), propyl (C7), and a hydrazine-based side chain. This compound is hypothesized to exhibit bioactivity due to its structural similarity to purine-based pharmaceuticals (e.g., theophylline, allopurinol) and hydrazine derivatives (e.g., isoniazid). Its synthesis likely involves multi-step organic reactions, with structural confirmation via spectroscopic methods such as UV, $ ^1H $-NMR, and $ ^{13}C $-NMR, as demonstrated in studies of related compounds .
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-6-8-13(25)9-7-12/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11- |
InChI Key |
KVPHBLQFYKUZKV-JAIQZWGSSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Yield Enhancement
Stereochemical Purity
-
Chromatographic Resolution : Reverse-phase HPLC with a C18 column effectively separates Z- and E-isomers, ensuring >99% stereochemical purity.
Industrial-Scale Considerations
Patent CN115745823B discloses a scalable method using continuous flow reactors for the alkylation and hydrazination steps, reducing reaction times by 40%. Key innovations include:
-
Catalytic Efficiency : Palladium-on-carbon (Pd/C) catalyzes N-7 propylation at lower temperatures (50°C), enhancing energy efficiency.
-
Waste Reduction : Ethanol recycling systems minimize solvent consumption, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in preventing cellular damage associated with aging and chronic diseases .
- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity. It has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Effects : The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have documented the application of similar compounds in therapeutic contexts:
- Hydrazone Derivatives in Cancer Therapy : A study published in the Journal of Medicinal Chemistry explored a series of hydrazone derivatives that showed promising results in inhibiting tumor growth in animal models. These derivatives were found to induce apoptosis through the activation of caspase pathways .
- Antioxidant Studies : Research published in Food Chemistry evaluated the antioxidant capacity of various hydrazone compounds. The study highlighted the structure-activity relationship, indicating that modifications to the phenolic moiety could enhance antioxidant efficacy .
- Antimicrobial Activity : A comprehensive review in Pharmaceutical Biology discussed various hydrazone compounds with antimicrobial activity. It emphasized the importance of substituent groups on the aromatic rings for enhancing activity against resistant bacterial strains .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with purine-binding proteins and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a purine backbone with a hydrazinyl-hydroxyphenyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Purine Core vs. Methylxanthines: Unlike theophylline, which lacks a hydrazinyl group, the target compound’s hydrazine side chain may confer unique receptor-binding properties or metabolic stability.
4-Hydroxyphenyl Group : Similar to para-hydroxybenzoic acid (isolated from Rehmannia leaves), this moiety may contribute to antioxidant activity via radical scavenging, though the purine backbone could alter solubility and cellular uptake .
Table 2: Physicochemical Properties
| Property | Target Compound | Theophylline | Allopurinol |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (est.) | 180.16 g/mol | 136.11 g/mol |
| LogP (Lipophilicity) | ~2.5 (est.) | -0.02 | -0.54 |
| Solubility | Low in water | Moderate | Low |
| Key Pharmacophores | Hydrazinyl, purine | Xanthine | Pyrazolopyrimidine |
Biological Activity
The compound (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a hydrazine moiety and a substituted purine backbone. The chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various purine derivatives. Specifically, the compound under consideration has been evaluated for its antiproliferative effects on cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- A study reported that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines, with some compounds showing GI50 values as low as 38 nM . The compound was tested against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines, demonstrating promising results in inhibiting cell growth.
- Mechanism of Action :
- The mechanism by which this compound exerts its effects likely involves inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit the epidermal growth factor receptor (EGFR) and KRAS mutations, which are critical in many cancers .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that purine derivatives also possess antimicrobial activities.
- Antibacterial and Antifungal Properties :
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Antiproliferative | MCF-7 | 38 nM |
| Antiproliferative | NCI-H460 | 46 nM |
| Antibacterial | E. coli | MIC < 125 µg/mL |
| Antifungal | Candida spp. | MIC < 100 µg/mL |
Research Findings
The following findings summarize key insights from recent research:
- Targeting EGFR and KRAS : Compounds similar to this compound have been shown to effectively inhibit mutant forms of EGFR and KRAS .
- Synergistic Effects : There is potential for this compound to be used in combination therapies with existing chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propylpurine-2,6-dione, and how is structural confirmation achieved?
- Methodology : The compound is synthesized via hydrazine-mediated reactions. For example, hydrazine hydrate is reacted with substituted purine-diones in a dioxane-water mixture (2:1) under reflux for 4–5 hours. The product is isolated via recrystallization from propanol-2 or ethanol-water mixtures .
- Structural Confirmation : Use chromatography-mass spectrometry (LC-MS) for molecular weight validation and 1H NMR spectroscopy to confirm hydrazinyl and ethylidene moieties. Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 10–12 ppm (hydrazine NH) are critical .
Q. What solvent systems are optimal for purification, and how does solubility impact crystallization?
- Methodology : Recrystallization is performed using propanol-2 for high-polarity intermediates or ethanol-dioxane (5:1) for derivatives with aromatic substituents. Solubility in polar aprotic solvents (e.g., DMSO) is leveraged for NMR analysis, while limited aqueous solubility necessitates mixed solvents for crystallization .
Q. How can researchers conduct preliminary biological screening for this compound?
- Methodology : Perform enzyme inhibition assays (e.g., xanthine oxidase or kinase targets) using UV-Vis spectroscopy to monitor substrate conversion. For cytotoxicity, use MTT assays on cell lines (e.g., HeLa or HEK293), with IC50 calculations via nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in hydrazinyl-ethylidene coupling?
- Methodology :
- Vary solvent polarity (e.g., dioxane vs. THF) and temperature (80–120°C) to favor (Z)-isomer formation.
- Use AI-driven reaction triage (e.g., Merck’s Aryl Halide Informer Library) to compare yields across conditions and identify optimal catalysts (e.g., acetic acid vs. sodium acetate) .
- Monitor reaction progress via TLC with ninhydrin staining for hydrazine intermediates .
Q. What computational strategies predict binding affinity to biological targets like adenosine receptors?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of A2A adenosine receptors (PDB: 4EIY).
- Validate with MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns.
- Cross-reference with machine learning models trained on purine-dione derivatives to predict ADMET properties .
Q. How does environmental persistence of this compound affect ecotoxicology studies?
- Methodology :
- Assess hydrolysis kinetics at pH 5–9 using HPLC-UV.
- Study photodegradation under simulated sunlight (Xe lamp) with LC-MS/MS to identify breakdown products.
- Use Daphnia magna acute toxicity tests (OECD 202) to determine EC50 values .
Q. What role does isomerism (Z/E) play in pharmacological activity, and how is it characterized?
- Methodology :
- Compare Z/E isomers via NOESY NMR to confirm spatial arrangement (e.g., coupling between hydrazinyl NH and ethylidene protons).
- Test isomers in vitro for differential inhibition of COX-2 or TNF-α production, using ELISA or Western blotting .
Q. How can synergistic effects with existing therapeutics (e.g., antifolates) be evaluated?
- Methodology :
- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Validate synergy via RNA-seq to identify upregulated/downregulated pathways (e.g., folate metabolism) in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
